Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide
Overview
Description
Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is a fluorinated organic compound with the molecular formula C6HF14NO4S2. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial and scientific applications .
Scientific Research Applications
Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide typically involves the reaction of heptafluoropropanesulfonyl fluoride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired imide compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the starting materials. The process is optimized for high yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imides, while reduction can produce amines or other reduced derivatives .
Mechanism of Action
The mechanism by which Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide exerts its effects involves its ability to interact with various molecular targets. The sulfonyl groups can form strong interactions with nucleophiles, while the fluorinated backbone provides stability and resistance to degradation. These properties make it an effective reagent and catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Another fluorinated imide with similar properties but different reactivity and stability.
Bis(pentafluoroethanesulfonyl)imide: Similar in structure but with different electronic and steric effects due to the pentafluoroethane groups.
Uniqueness
Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust and durable materials .
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoro-N-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)propane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF14NO4S2/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16/h21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMASMPWURZYBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C3F7SO2)2NH, C6HF14NO4S2 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032841 | |
Record name | Bis(perfluoropropanesulfonyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152894-12-7 | |
Record name | 1,1,2,2,3,3,3-Heptafluoro-N-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfonyl]-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152894-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(perfluoropropanesulfonyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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